4-Diisopropylamino-1-Butanol
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Overview
Description
4-(Diisopropylamino)butan-1-ol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and a primary alcohol, characterized by the presence of a diisopropylamino group attached to a butanol backbone . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diisopropylamino)butan-1-ol typically involves the reaction of diisopropylamine with butanal, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Diisopropylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Diisopropylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Diisopropylamino)butan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, and its amine group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar structure but with diethylamino group.
4-(Dimethylamino)butan-1-ol: Contains a dimethylamino group instead of diisopropylamino.
4-(Piperidin-1-yl)butan-1-ol: Features a piperidine ring instead of diisopropylamino.
Properties
IUPAC Name |
4-[di(propan-2-yl)amino]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-9(2)11(10(3)4)7-5-6-8-12/h9-10,12H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAACPUXQSNTFKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCO)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296183 |
Source
|
Record name | 4-(diisopropylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103859-38-7 |
Source
|
Record name | 4-(diisopropylamino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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